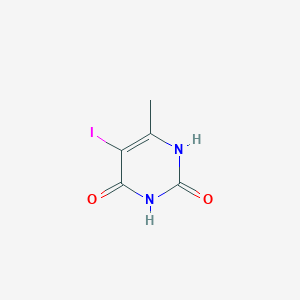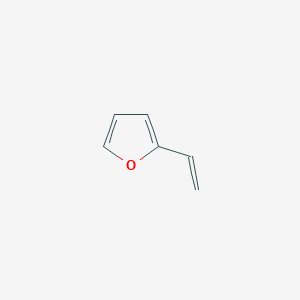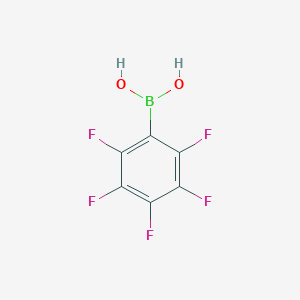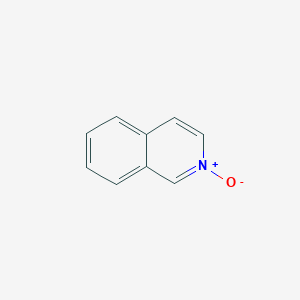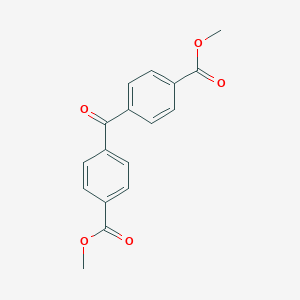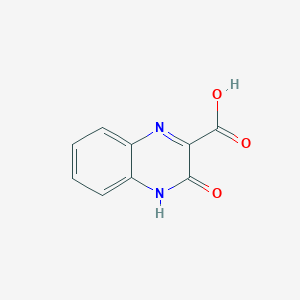
N-Butylaniline
Vue d'ensemble
Description
N-Butylaniline, also known as N-(n-Butyl)aniline, is an organic compound with the molecular formula C10H15N. It is a derivative of aniline where the hydrogen atom on the nitrogen is replaced by a butyl group. This compound is a light yellow to brown liquid at room temperature and is primarily used as an intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Butylaniline can be synthesized through several methods:
Condensation Reaction: Aniline reacts with n-butanol in the presence of a catalyst at high temperatures (220-240°C) and pressures (2-5 MPa) for 6-24 hours.
Direct Synthesis: Aniline and n-butanol are directly synthesized in the presence of a catalyst.
Industrial Production Methods: The industrial production of this compound typically involves the direct synthesis method due to its efficiency and lower waste production. The reaction conditions are optimized to maximize yield and purity while minimizing environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: N-Butylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-butylbenzoquinone imine.
Reduction: Reduction reactions can convert it back to aniline and butanol.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products:
Oxidation: N-butylbenzoquinone imine.
Reduction: Aniline and butanol.
Substitution: Various substituted this compound derivatives.
Applications De Recherche Scientifique
N-Butylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of rubber chemicals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of N-Butylaniline involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes and proteins, affecting their function. The pathways involved include the inhibition of enzyme activity and the disruption of protein-protein interactions .
Comparaison Avec Des Composés Similaires
4-Butylaniline: Similar in structure but with the butyl group attached to the benzene ring instead of the nitrogen atom.
N-Methylaniline: Similar but with a methyl group instead of a butyl group.
N-Ethylaniline: Similar but with an ethyl group instead of a butyl group.
Uniqueness: N-Butylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its longer alkyl chain compared to N-Methylaniline and N-Ethylaniline results in different reactivity and applications .
Propriétés
IUPAC Name |
N-butylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-3-9-11-10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHTWPWTCXQLQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Record name | N-BUTYLANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2678 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
120743-27-3 | |
| Record name | Benzenamine, N-butyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120743-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9044370 | |
| Record name | N-Butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-butylaniline appears as an amber colored liquid. Slightly denser than water and insoluble in water. May be toxic by skin absorption and ingestion. Severely irritates skin and eyes. Used to make dyes. | |
| Record name | N-BUTYLANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2678 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
1126-78-9 | |
| Record name | N-BUTYLANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2678 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Butylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Butylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Butylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7114 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, N-butyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-butylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.114 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BUTYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2ZNJ7L2UM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-Butylaniline?
A1: The molecular formula of this compound is C10H15N, and its molecular weight is 149.23 g/mol.
Q2: Is this compound a liquid crystal?
A2: While this compound itself is not a liquid crystal, it serves as a building block for several liquid crystal compounds. For example, derivatives like N-(p-n-pentyloxybenzylidene) p-n-butylaniline exhibit various liquid crystalline phases, including nematic, smectic A, smectic AG, and smectic G phases. [, , ] These compounds have been extensively studied for their unique properties and potential applications in displays and other technologies.
Q3: How does the addition of silver nanoparticles affect the properties of the liquid crystal N-(4-n-heptyloxybenzylidene)-4’-n-butylaniline (7O.4)?
A3: Research indicates that dispersing silver nanoparticles in 7O.4 influences its charge density and molecular ordering. At a 0.5 wt% concentration, a blue shift in Raman bands suggests an increase in charge density. Conversely, a 1 wt% concentration leads to a red shift, indicating a decrease in charge density. These findings highlight the potential for tuning liquid crystal properties through nanoparticle incorporation. []
Q4: Can this compound be incorporated into polymers, and if so, what are the resulting properties?
A4: Yes, this compound can be copolymerized with aniline to create poly(aniline-co-N-butylaniline) copolymers. These copolymers display both electrical conductivity and solubility in organic solvents like acetonitrile and chloroform. Interestingly, a sharp conductivity transition is observed with increasing aniline content. [, ]
Q5: How does the structure of this compound-based liquid crystals influence their response to electric and magnetic fields?
A5: Studies on N-(p-n-butoxybenzylidene) p-n-butylaniline (BBBA) and N-(p-n-pentyloxybenzylidene) p-n-butylaniline (PBBA) reveal that their molecular alignment in the nematic phase is influenced by both electric and magnetic fields. The effectiveness of these fields depends on factors like field strength, temperature, and the specific liquid crystal structure. This responsiveness makes these compounds interesting for applications in displays and sensors. [, ]
Q6: Does this compound exhibit catalytic activity?
A6: Yes, this compound demonstrates catalytic activity in specific reactions. For instance, it acts as a catalyst in the decarboxylation of oxalacetic acid (OAA). Interestingly, this catalytic activity is significantly enhanced when this compound is incorporated into cationic micelles of cetyltrimethylammonium bromide (CTABr), resulting in a 45-fold rate increase compared to the spontaneous reaction. []
Q7: Has this compound shown any antiviral activity?
A7: Recent research identified this compound as one of the active components isolated from the medicinal mushroom Grifola frondosa. While not directly antiviral itself, this compound was found alongside L-tryptophan, which exhibited anti-EV71 virus activity. [] L-tryptophan's antiviral activity involves reducing EV71-induced apoptosis, inhibiting viral replication, and potentially binding to the viral capsid protein VP1 to prevent cellular attachment.
Q8: What is known about the toxicity of this compound?
A8: While this Q&A focuses on the scientific aspects of this compound, it's important to acknowledge that toxicity information is crucial for any potential application. The provided research papers focus on material properties and do not delve deeply into toxicological data. It's recommended to consult relevant safety data sheets and conduct thorough toxicity studies before considering any applications of this compound, particularly those involving biological systems.
Q9: Have computational methods been used to study this compound and its derivatives?
A9: Yes, computational chemistry techniques, including density functional theory (DFT), have been employed to investigate the properties of this compound-based compounds. For example, DFT calculations were used to obtain the optimized structure and theoretical Raman spectra of N-(4-n-heptyloxybenzylidene)-4’-n-butylaniline (7O.4). []
Q10: How do structural modifications to this compound derivatives affect their liquid crystalline properties?
A10: Research on homologous series of N-(4-n-alkoxybenzylidene)-4'-n-butylanilines reveals that the length of the alkoxy chain significantly influences the type and temperature range of the liquid crystalline phases exhibited. Longer chains tend to favor the formation of smectic phases, while shorter chains promote nematic phase stability. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
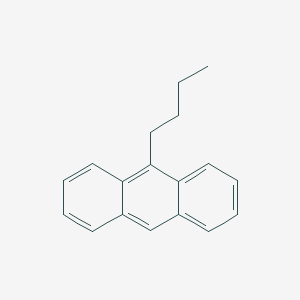
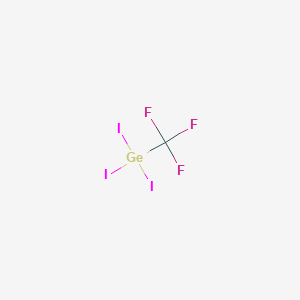
![3-[3-(3-Methoxyphenyl)-3-propylpyrrolidin-1-yl]-1-phenylpropan-1-ol](/img/structure/B73912.png)

![2-[(Z)-2-Phenylethenyl]pyridine](/img/structure/B73921.png)
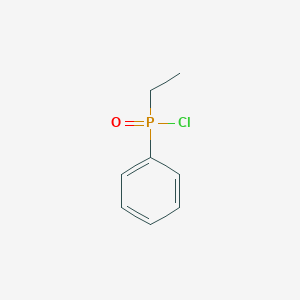
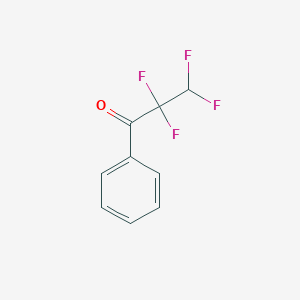
![2-[(E)-2-(furan-2-yl)ethenyl]furan](/img/structure/B73928.png)
